molecular formula C8H6ClF3N2O2 B1586305 Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 720-01-4

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B1586305
CAS RN: 720-01-4
M. Wt: 254.59 g/mol
InChI Key: DSULCDCBENGHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, or 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, is an organic compound with a molecular formula of C7H5ClF3N2O2. It is a colorless solid with a melting point of 90-91°C and a boiling point of 170-171°C. It is soluble in methanol, ethanol, and acetonitrile and is insoluble in water. 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is a versatile building block for the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is used in the synthesis of various derivatives with potential biological activities. For instance, derivatives synthesized through Cyclocondensation and Michel type of addition reaction have shown promise in antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Inhibitors of Gene Expression

This compound has been studied for its role in inhibiting AP-1 and NF-κB mediated gene expression. Specifically, its analogues were synthesized and tested as inhibitors in Jurkat T cells, identifying novel and potent inhibitors (M. Palanki et al., 2002).

Fluorescent Molecule Synthesis

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate plays a role in the synthesis of novel fluorescent molecules. For example, its derivative, Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, has been identified as a novel fluorescent molecule with potential applications due to its binding sites and strong fluorescence intensity (Yan‐Chao Wu et al., 2006).

Medicinal Chemistry

This compound is significant in medicinal chemistry, particularly in the synthesis of various derivatives with potential therapeutic applications. The synthesis and evaluation of its derivatives for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities have been reported, highlighting its importance in the development of new therapeutics (E. Abignente et al., 1984).

properties

IUPAC Name

ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULCDCBENGHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371885
Record name Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

720-01-4
Record name Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Citations

For This Compound
2
Citations
B Purushothaman, P Arumugam, G Kulsi… - European Journal of …, 2018 - Elsevier
Selective inhibition of phosphodiesterase (PDE) 4B favorably suppresses the synthesis of inflammatory cytokines and subsequently arrest the development of atopic dermatitis via …
Number of citations: 21 www.sciencedirect.com
JL Díaz, F Cuevas, G Pazos… - Journal of Medicinal …, 2021 - ACS Publications
The synthesis and pharmacological activity of a new series of bicyclic diazepinones with dual activity toward the α2δ-1 subunit of voltage-gated calcium channels (Ca v α2δ-1) and the …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.